molecular formula C27H28Cl2NiP2+2 B106528 1,3-Bis(diphenylphosphino)propane nickel(II) chloride CAS No. 15629-92-2

1,3-Bis(diphenylphosphino)propane nickel(II) chloride

Cat. No. B106528
CAS RN: 15629-92-2
M. Wt: 542 g/mol
InChI Key: ZBQUMMFUJLOTQC-UHFFFAOYSA-L
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Description

1,3-Bis(diphenylphosphino)propane nickel(II) chloride is a coordination compound that features a nickel center bonded to a bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp), and chloride ions. This compound is part of a broader class of nickel phosphine complexes that have been extensively studied due to their interesting chemical properties and potential applications in catalysis and materials science.

Synthesis Analysis

The synthesis of nickel(II) complexes with phosphine ligands often involves the reaction of nickel salts with the appropriate phosphine ligand. For example, the synthesis of gold(I) chloride adducts with a related bidentate phosphine ligand, 1,3-bis(di-2-pyridylphosphino)propane, was achieved by reacting 2-pyridyllithium with a chlorophosphine precursor, which could be analogous to the synthesis of nickel(II) phosphine complexes . Additionally, the synthesis of a zerovalent nickel complex supported by 1,2-bis(diphenylphosphino)benzene (dppbz) was performed by reacting dppbz with Ni(PMe3)4, indicating that similar methods could be used for synthesizing nickel(II) complexes with dppp .

Molecular Structure Analysis

The molecular structure of nickel(II) phosphine complexes can vary depending on the ligands involved. For instance, the trinuclear nickel(II) complex with the ligand etriphos was found to have a linear array of nickel atoms, each square planar coordinated by two chlorine atoms and two phosphorus atoms . This suggests that in the case of 1,3-bis(diphenylphosphino)propane nickel(II) chloride, the nickel center may also adopt a square planar geometry with chloride and phosphine ligands.

Chemical Reactions Analysis

Nickel(II) phosphine complexes can participate in various chemical reactions. For example, the zerovalent nickel compound with dppbz can catalyze the release of H2 from formic acid and facilitate the formation of alkoxysilanes through hydrosilylation and dehydrocoupling reactions . Similarly, the nickel(II) complex with dppp could potentially exhibit catalytic properties in reactions involving hydrogen transfer or carbon-silicon bond formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of nickel(II) phosphine complexes are influenced by their molecular structure and the nature of their ligands. For instance, the complex {Ni(dppp)(η^2-C60)} exhibited unique IR spectroscopic changes and visible absorption bands due to the coordination of nickel to fullerene, indicating strong π back-donation . The steric and electronic effects of chelating phosphines were also studied in nickel(II) complexes with dppp, which showed planar NiS2P2 chromophores and asymmetric Ni-S and Ni-P distances . These properties are crucial for understanding the reactivity and potential applications of these complexes in various fields, including catalysis and materials science.

Scientific Research Applications

Catalysis in Cross-Coupling Reactions

1,3-Bis(diphenylphosphino)propane nickel(II) chloride (Ni(dppp)Cl2) has been identified as a highly active and stable catalyst for Suzuki–Miyaura cross-coupling reactions. It efficiently facilitates the cross-coupling of a wide range of substrates, including activated, non-activated, and deactivated substrates, as well as sterically hindered and heteroaromatic ones. This catalyst is noted for its low loading requirement and cost-effectiveness, making it a significant advance in the field of transition metal-catalyzed cross-couplings (Gao et al., 2011).

Synthesis of Arylisoquinolines

Ni(dppp)Cl2 has been utilized in the synthesis of previously unreported arylisoquinolines, which are subsequently hydrogenated to form aryl-1,2,3,4-tetrahydroisoquinolines. This process represents the most direct and efficient method available for producing such compounds (Pridgen, 1980).

Nickel-Catalyzed Cross-Coupling Reactions with Fluoroarenes

This compound plays a crucial role in nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and fluoroazines and -diazines. The successful cross-coupling of various fluoro substrates with arylmagnesium halides has been achieved using Ni(dppp)Cl2 (Mongin et al., 2002).

Preparation of Nickel(0) Naphthalene Complexes

Ni(dppp)Cl2 is involved in the preparation of new nickel(0) naphthalene complexes, highlighting its versatility in complex formation and its potential use in studying metal-organic interactions (Scott et al., 1990).

Role in Oligomerization of Alkynes

This compound is instrumental in the formation of nickelole intermediates, which are reactive in the cyclotrimerization of alkynes. It plays a crucial role in the catalytic process of transforming alkynes into more complex organic structures (Eisch & Galle, 1975).

Electrochromic Properties of Metallodithiolene Complexes

In the field of electrochemistry, Ni(dppp)Cl2 has been used to synthesize metallodithiolene complexes with significant near-infrared (NIR) electrochromic properties. This application is particularly relevant for developing advanced electronic and photonic devices (Chen et al., 2016).

Synthesis of Optically Active Diphosphines

The compound has been used in synthesizing nickel(II), palladium(II), and platinum(II) dichloro complexes containing optically active diphosphines. This application is significant in the field of chiral chemistry and asymmetric synthesis (Morandini et al., 1982).

Catalytic Applications in Cross-Coupling Reactions

Ni(dppp)Cl2 is also notable for its use in the synthesis of three-coordinate monovalent nickel halide complexes, which have significant applications in catalyzing Suzuki cross-coupling and Buchwald–Hartwig amination reactions (Matsubara et al., 2016).

Safety And Hazards

The compound causes skin irritation and may cause an allergic skin reaction . It causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and may cause cancer .

Future Directions

The compound can be used as a precursor to synthesize metal-fullerene coordination complexes by reduction method . It also has potential applications in the synthesis of conjugated polymers .

properties

IUPAC Name

dichloronickel;3-diphenylphosphanylpropyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2.2ClH.Ni/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQUMMFUJLOTQC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26Cl2NiP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(diphenylphosphino)propane nickel(II) chloride

CAS RN

15629-92-2
Record name Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15629-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickel, dichloro[1,1'-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Bis(diphenylphosphino)propane nickel(II) chloride
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Citations

For This Compound
288
Citations
H Gao, Y Li, YG Zhou, FS Han… - Advanced Synthesis & …, 2011 - Wiley Online Library
We present a highly active, inexpensive, universally applicable, and markedly stable [1,3‐bis(diphenylphosphino)propane]nickel(II) chloride [Ni(dppp)Cl 2 ] catalyst that is capable of …
Number of citations: 49 onlinelibrary.wiley.com
AL McDaniel - 2009 - digitalcommons.wku.edu
Extractants and extraction methodologies play a vital role in many industrial processes, from the concentration of precious metals from ores to the separation of longlived nuclei from …
Number of citations: 1 digitalcommons.wku.edu
HH Ke, XF Chen, YY Feng, G Zou - Science China Chemistry, 2014 - Springer
Highly efficient cross-couplings of diarylborinic acids with aryl tosylates and sulfamates are reported for construction of biaryls using a tri(4-methoxyphenyl)phosphine-supported nickel …
Number of citations: 8 link.springer.com
DK Mukhopadhyay - academia.edu
3, 6-dibromo-9-methyl carbazole was prepared by treating 3, 6-dibromocarbazole with iodomethane in presence of sodium hydride in the solvent medium of DMF and lastly the product …
Number of citations: 2 www.academia.edu
N Sato, T Matsuura - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
3‐Chloro‐2,5‐dimethylpyrazine 1‐oxide underwent cross‐coupling with dialkylzinc reagents forming 3‐alkyl‐2,5‐dimethylpyrazine 1‐oxides. The reaction was realized by catalytic 1,3‐…
Number of citations: 6 onlinelibrary.wiley.com
A Kumar, J Hasan, A Majji, A Avhale… - Journal of Flow …, 2014 - akjournals.com
Regioregular poly(3-hexylthiophene), rr-P3HT, has been commonly synthesized using Grignard metathesis (GRIM) polymerization and is used as an active material for large area …
Number of citations: 24 akjournals.com
N Sato, T Matsuura - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
The synthesis of trialkylpyrazines having methyl groups on C-2 and C-5 is described, which is completed by the cross-coupling reaction of 2-chloro-3,6-dimethylpyrazine with dialkylzinc …
Number of citations: 36 pubs.rsc.org
IAS Walters - Tetrahedron letters, 2006 - Elsevier
A simple Ni-catalysed cross-coupling protocol for amino-heteroaryl chlorides with alkylzinc reagents has been developed. The alkylzinc reagents can be commercially available …
Number of citations: 15 www.sciencedirect.com
H Xie, Q Xing, Z Shan, F Xiao… - Advanced Synthesis & …, 2019 - Wiley Online Library
An efficient method for the synthesis of substituted 1(2H)‐isoquinolone derivatives via nickel‐catalyzed annulation of substituted 2‐halobenzamidines with aryl alkynes in the presence …
Number of citations: 25 onlinelibrary.wiley.com
AB Morgan, JL Jurs, JM Tour - Journal of applied polymer …, 2000 - Wiley Online Library
This study describes the syntheses and thermal properties of aromatic boronic acids and their use as flame retardants. The possible flame‐retardancy mechanisms are also discussed. …
Number of citations: 168 onlinelibrary.wiley.com

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